molecular formula C8H4KN3O3 B1404822 Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1432681-97-4

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B1404822
CAS No.: 1432681-97-4
M. Wt: 229.23 g/mol
InChI Key: GZKYBSPMGFNJJX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with an appropriate oxidizing agent . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like pyridine-4-carboxylic acid and its derivatives share structural similarities.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring, such as 1,3,4-oxadiazole-2-thiol, are structurally related.

Uniqueness

Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to the combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

potassium;5-pyridin-4-yl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3.K/c12-8(13)7-11-10-6(14-7)5-1-3-9-4-2-5;/h1-4H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKYBSPMGFNJJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 3
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 4
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 5
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 6
Potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.